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molecular formula C10H6O4 B2877262 5-Ethynylisophthalic acid CAS No. 432025-97-3

5-Ethynylisophthalic acid

Cat. No. B2877262
M. Wt: 190.154
InChI Key: XKEUZQRIANAGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949674B2

Procedure details

Dipotassium 5-ethynylisophthalate in an amount of 5 g (0.019 moles) was dissolved into 20 ml of ion-exchanged water and insoluble substances were removed by filtration with a 5C filter paper. To the obtained filtrate, a 5 moles/liter hydrochloric acid was added under stirring until the pH became 1. The formed solid substance was separated by filtration, washed with ion-exchanged water and filtered. The filtration and the washing were repeated twice. The obtained solid substance was dried at 50° C. under a reduced pressure and 3.6 g of 5-ethynylisophthalic acid was obtained (the yield: 99.5%).
Name
Dipotassium 5-ethynylisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:12]([O-:14])=[O:13])[CH:6]=[C:7]([CH:11]=1)[C:8]([O-:10])=[O:9])#[CH:2].[K+].[K+]>O>[C:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[CH:6]=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9])#[CH:2] |f:0.1.2|

Inputs

Step One
Name
Dipotassium 5-ethynylisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C=1C=C(C=C(C(=O)[O-])C1)C(=O)[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring until the pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed by filtration with a 5C
FILTRATION
Type
FILTRATION
Details
filter paper
ADDITION
Type
ADDITION
Details
To the obtained filtrate, a 5 moles/liter hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
The formed solid substance was separated by filtration
WASH
Type
WASH
Details
washed with ion-exchanged water
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The filtration
CUSTOM
Type
CUSTOM
Details
The obtained solid substance was dried at 50° C. under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C=C(C(=O)O)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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